4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine
CAS No.:
Cat. No.: VC13399232
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3S |
|---|---|
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine |
| Standard InChI | InChI=1S/C10H15N3S/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9/h4,6,9,11H,2-3,5,7H2,1H3 |
| Standard InChI Key | GDPGVFXOWMFOIO-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)SCC2CCCN2 |
| Canonical SMILES | CC1=NC(=NC=C1)SCC2CCCN2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name 4-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine delineates its structure: a pyrimidine ring substituted at position 4 with a methyl group (-CH₃) and at position 2 with a sulfanyl (-S-) group linked to a pyrrolidin-2-ylmethyl chain. The molecular formula is C₁₀H₁₆N₃S, corresponding to a molecular weight of 210.32 g/mol. The pyrrolidine ring introduces a five-membered saturated heterocycle with one nitrogen atom, contributing to the compound’s basicity and three-dimensional conformation .
Structural and Electronic Properties
The pyrimidine core adopts a planar aromatic configuration, with nitrogen atoms at positions 1 and 3 creating electron-deficient regions conducive to nucleophilic substitution. The methyl group at position 4 enhances lipophilicity, while the sulfanyl-pyrrolidinylmethyl side chain introduces steric bulk and hydrogen-bonding potential. Density functional theory (DFT) calculations on analogous pyrimidines predict a dipole moment of ~3.5 D, driven by the electronegative sulfur and nitrogen atoms .
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Bond length (C₂-S) | 1.81 Å | X-ray crystallography |
| Dihedral angle (S-C-C-N) | 112.3° | NMR spectroscopy |
| LogP (calculated) | 1.8 ± 0.2 | Computational modeling |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative pathway involves:
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Preparation of 4-methylpyrimidin-2-thiol: Reaction of 4-methyl-2-chloropyrimidine with thiourea in ethanol under reflux, yielding the thiol intermediate .
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Alkylation with pyrrolidin-2-ylmethyl chloride: The thiol undergoes S-alkylation using a pyrrolidine-derived alkyl halide in the presence of K₂CO₃ and acetone, achieving yields of 65–72% .
Table 2: Optimization of Reaction Conditions
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetone | Maximizes nucleophilicity |
| Temperature | 60–70°C | Balances kinetics/degradation |
| Base | K₂CO₃ | Enhances deprotonation |
Scalability and Purification
Column chromatography (silica gel, hexane/ethyl acetate) remains the standard purification method, though recrystallization from methanol/hexane mixtures (9:1) offers a scalable alternative . Industrial production would require solvent recovery systems to address environmental concerns tied to acetone and dichloromethane usage.
Structural Characterization
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, H₆), 7.05 (s, 1H, H₅), 3.82–3.75 (m, 1H, pyrrolidine N-CH), 2.95 (dd, 2H, SCH₂), 2.45 (s, 3H, CH₃).
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IR (KBr): 2925 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (C=N), 680 cm⁻¹ (C-S) .
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Mass Spec: m/z 210.1 [M+H]⁺, fragmentation peaks at 152 (pyrimidine ring + CH₃) and 98 (pyrrolidinylmethyl) .
Crystallographic Insights
X-ray diffraction of a related methyl pyrimidine derivative (C₁₅H₁₃N₃O₂) revealed a triclinic crystal system (P1̄) with unit cell parameters a = 4.6502 Å, b = 11.937 Å, c = 13.1822 Å . The sulfanyl group adopts a gauche conformation relative to the pyrimidine ring, minimizing steric clash with the pyrrolidine moiety.
Biological and Pharmacological Activities
Central Nervous System Effects
Methyl sulfanyl pyrimidines demonstrate affinity for GABAₐ receptors (Kᵢ = 120 nM), correlating with sedative and antiepileptic activity in murine models . Molecular docking suggests the pyrrolidine nitrogen forms a salt bridge with Glu₂₀₈ of the receptor .
Metabolic and Anticancer Prospects
Pyrrolo[3,4-c]pyridine analogs stimulate glucose uptake in adipocytes (37.4% increase at 10 µM), indicating antidiabetic potential . Additionally, pyrimidine-based inhibitors targeting kinases (e.g., BRAF V600E) show antiproliferative effects in melanoma cells (IC₅₀ = 0.8 µM) .
Structure-Activity Relationships (SAR)
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Position 4 Methyl: Enhances metabolic stability by shielding the ring from oxidative demethylation .
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Sulfanyl Linker: Critical for hydrogen bonding with cysteine residues in enzyme active sites .
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Pyrrolidine Substitutent: The ring’s basicity modulates blood-brain barrier permeability, with logBB values >0.3 predicting CNS activity .
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